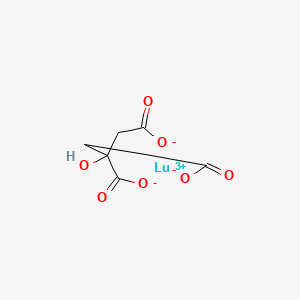
Lutetium citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lutetium citrate is a chemical compound formed by the combination of lutetium, a rare earth metal, and citric acid Lutetium is a member of the lanthanide series and is known for its unique properties, including its use in various high-precision instruments and radiopharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lutetium citrate can be synthesized by transforming freshly precipitated lutetium hydroxide in a citric acid solution under hydrothermal conditions. The reaction typically takes place at temperatures above 100°C and requires about three days to complete . The resulting this compound crystallizes in a monoclinic system, and its structure can be analyzed using techniques such as PXRD diffraction and FTIR spectroscopy .
Industrial Production Methods
Industrial production of this compound involves similar hydrothermal synthesis methods but on a larger scale. The process includes the preparation of lutetium hydroxide, followed by its reaction with citric acid under controlled temperature and pressure conditions. The final product is then purified and crystallized to obtain this compound with high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Lutetium citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lutetium oxide.
Reduction: Reduction reactions involving this compound can lead to the formation of lutetium metal.
Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen fluoride, hydrofluoric acid, and nitric acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound include lutetium oxide, lutetium fluoride, and various lutetium salts such as lutetium chloride and lutetium sulfate .
Wissenschaftliche Forschungsanwendungen
Lutetium citrate has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for the synthesis of various lutetium compounds, which are important in the development of new materials and catalysts.
Biology: In biological research, this compound is used in studies involving the interaction of lutetium with biological molecules and its potential effects on cellular processes.
Medicine: this compound, particularly its isotope lutetium-177, is used in radiopharmaceuticals for targeted radiotherapy and diagnostic imaging.
Wirkmechanismus
The mechanism of action of lutetium citrate, particularly in its radiopharmaceutical applications, involves the binding of the radioactive lutetium isotope to specific molecular targets. For example, lutetium-177 dotatate binds to somatostatin receptors on the surface of neuroendocrine tumor cells. The radioactive component emits radiation that damages the tumor cells while minimizing damage to surrounding healthy tissue . This targeted approach allows for effective treatment with reduced side effects.
Vergleich Mit ähnlichen Verbindungen
Lutetium citrate can be compared with other similar compounds, such as:
Yttrium citrate: Used in radiopharmaceuticals for the treatment of rheumatoid arthritis.
Erbium citrate: Used in radiocolloids for medical applications.
Holmium citrate: Used in the treatment of rheumatoid arthritis and other medical applications.
This compound is unique due to its specific applications in targeted radiotherapy and diagnostic imaging, particularly with the use of lutetium-177. Its properties make it a valuable tool in both medical and industrial fields.
Eigenschaften
CAS-Nummer |
63917-04-4 |
|---|---|
Molekularformel |
C6H5LuO7 |
Molekulargewicht |
364.07 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylate;lutetium(3+) |
InChI |
InChI=1S/C6H8O7.Lu/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
InChI-Schlüssel |
CYRSNTRURSQFMW-UHFFFAOYSA-K |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Lu+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



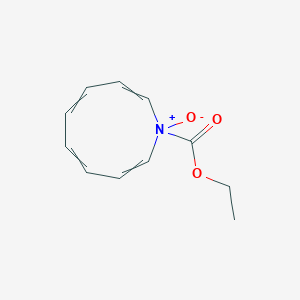
![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)
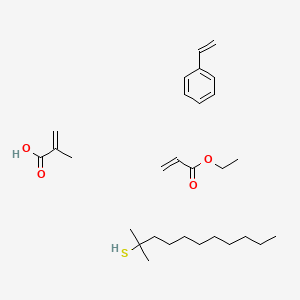
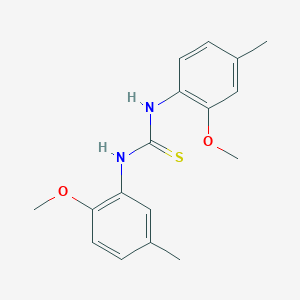
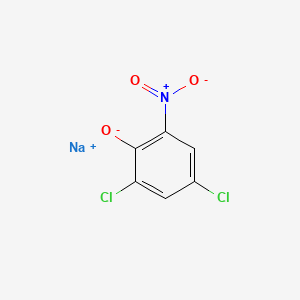
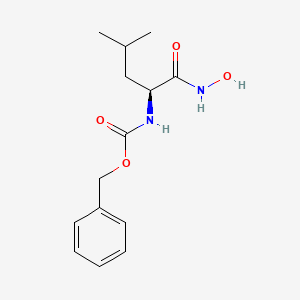

![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)
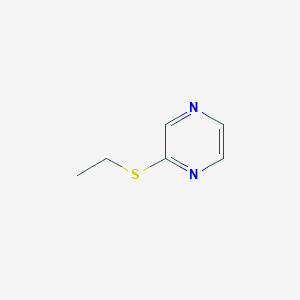

![2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14482929.png)

![2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14482931.png)
